3-(Trifluoromethyl)piperidin-3-amine
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Overview
Description
3-(Trifluoromethyl)piperidin-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)piperidin-3-amine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For example, the reaction of piperidine with trifluoromethyl iodide in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines with different substituents .
Scientific Research Applications
3-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group attached to a pyridine ring.
3-(Trifluoromethyl)aniline: A compound with a trifluoromethyl group attached to an aniline ring.
Uniqueness
3-(Trifluoromethyl)piperidin-3-amine is unique due to the presence of both a piperidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research applications .
Properties
IUPAC Name |
3-(trifluoromethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)5(10)2-1-3-11-4-5/h11H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTJFSNENZWBSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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